

Physical and chemical properties of 3-Amino-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-N,N-dimethyl-4-nitroaniline

Cat. No.: B6592460

[Get Quote](#)

An In-depth Technical Guide to **3-Amino-N,N-dimethyl-4-nitroaniline**

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, reactivity, and handling of **3-Amino-N,N-dimethyl-4-nitroaniline** (CAS No. 2069-71-8). This compound is a substituted aniline derivative featuring amino, dimethylamino, and nitro functional groups, which impart a unique combination of reactivity and physical characteristics.^[1] It serves as a valuable intermediate in the synthesis of dyes and pharmaceuticals and has applications in materials science.^[1] This document is intended for researchers, chemists, and drug development professionals, offering detailed data and procedural insights grounded in established scientific principles.

Chemical Identity and Structure

3-Amino-N,N-dimethyl-4-nitroaniline is an organic compound with the molecular formula C₈H₁₁N₃O₂.^{[1][2][3]} Its identity is defined by several key descriptors, summarized in the table below.

Identifier	Value	Source
CAS Number	2069-71-8	[1] [2] [3] [4] [5]
Molecular Formula	C ₈ H ₁₁ N ₃ O ₂	[1] [3] [4]
Molecular Weight	181.19 g/mol	[1] [2] [3] [4]
IUPAC Name	1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine	[1] [4] [5]
Common Synonyms	5-dimethylamino-2-nitroaniline, N1,N1-dimethyl-4-nitrobenzene-1,3-diamine	[4] [5]
SMILES	CN(C)C1=CC(=C(C=C1)--INVALID-LINK--[O-])N	[1] [4]
InChI Key	WJTOMXLUNDWLKY-UHFFFAOYSA-N	[1] [4] [5]

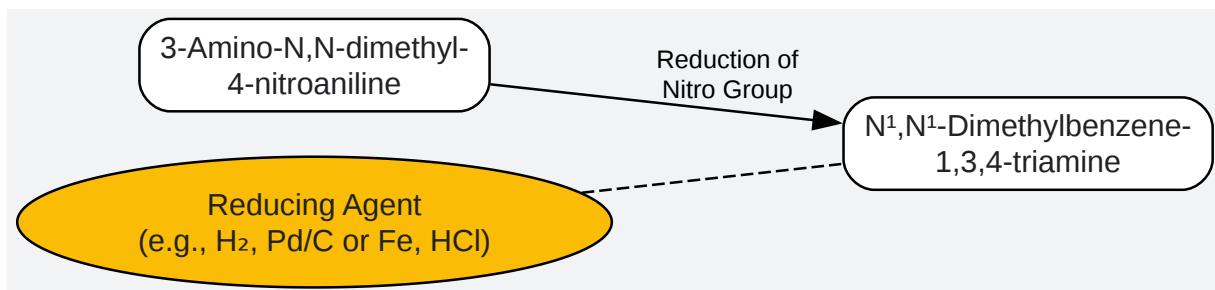
The molecular structure features a benzene ring substituted with three functional groups. The interplay between the electron-donating amino and dimethylamino groups and the electron-withdrawing nitro group governs the molecule's chemical behavior and electronic properties.

Caption: 2D structure of **3-Amino-N,N-dimethyl-4-nitroaniline**.

Physical Properties

The compound is typically supplied as a yellow-brown powder or crystalline solid.[\[1\]](#)[\[3\]](#) Its key physical properties are summarized below.

Property	Value	Source
Appearance	Yellow-brown powder	[1] [3]
Melting Point	134 - 139 °C	[1] [3] [5]
Boiling Point	~355 °C	[6]
Solubility	While specific data for this isomer is limited, related nitroaniline compounds are soluble in polar organic solvents like ethanol and acetone. [7] Solubility is expected to increase with temperature. [7]	


Chemical Properties and Reactivity

The reactivity of **3-Amino-N,N-dimethyl-4-nitroaniline** is dictated by its three functional groups. The amino (-NH_2) and dimethylamino ($\text{-N(CH}_3\text{)}_2$) groups are strong activating, ortho-, para-directing groups in electrophilic aromatic substitution. Conversely, the nitro (-NO_2) group is a strong deactivating, meta-directing group. This substitution pattern leads to complex reactivity.

Key Chemical Reactions:

- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amino group.[\[1\]](#) This transformation is fundamental in the synthesis of diamine compounds. The choice of reducing agent allows for process control; catalytic hydrogenation (e.g., H_2 , Pd/C) offers a clean method, while metal/acid reductions (e.g., Fe/HCl) are robust alternatives for specific applications.[\[1\]](#)
- **Oxidation of the Amino Group:** The primary amino group is susceptible to oxidation, potentially forming nitroso or nitro derivatives under controlled conditions with oxidizing agents like potassium permanganate.[\[1\]](#)

- Electrophilic Aromatic Substitution: The positions on the aromatic ring are influenced by the existing substituents. The strong activating effects of the amino groups and the deactivating effect of the nitro group make further substitution challenging to control but possible under specific conditions.[1]

[Click to download full resolution via product page](#)

Caption: Reaction pathway for the reduction of the nitro group.

Applications

The unique structure of this compound makes it a versatile building block in different fields:

- Organic Synthesis: It serves as a key intermediate for synthesizing more complex molecules, including various dyes and pharmaceutical compounds where a substituted phenylenediamine core is required.[1]
- Material Science: The molecule's electronic properties, stemming from its donor-acceptor structure, make it a candidate for research and development in piezoelectric materials and organic semiconductors.[1]

Safety and Handling

As a nitroaromatic amine, **3-Amino-N,N-dimethyl-4-nitroaniline** requires careful handling. It is classified as an irritant and may have other toxic effects common to this class of compounds.[1][2][5]

GHS Hazard Statements:

- H315: Causes skin irritation.[2][4][5]

- H319: Causes serious eye irritation.[2][4][5]
- H335: May cause respiratory irritation.[2][4][5]
- Some suppliers also note potential for harm if swallowed, in contact with skin, or inhaled (H302, H312, H332).[4]

Precautionary Measures:

- P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][5]
- P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][5]
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][5]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

Personnel should always consult the full Safety Data Sheet (SDS) before handling this chemical and use it within a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Experimental Protocols: A Conceptual Framework

Detailed, validated protocols should be developed in the laboratory. However, the synthesis of compounds like **3-Amino-N,N-dimethyl-4-nitroaniline** generally involves multi-step processes where controlling regioselectivity is paramount.

Conceptual Synthesis Workflow:

- Starting Material Selection: The choice of starting material is critical. A synthesis might begin with a commercially available substituted aniline or benzene derivative that allows for the sequential and regioselective introduction of the required functional groups.
- Nitration: The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution. The reaction conditions (e.g., using a mixture of concentrated nitric and sulfuric acids) must be carefully controlled. The existing substituents on the ring will

direct the position of the incoming nitro group, a key consideration for achieving the desired isomer.^[1]

- Functional Group Interconversion: A common strategy involves the reduction of a nitro group to an amine. For instance, if a dinitro precursor were synthesized, selective reduction of one nitro group would be a critical and challenging step, often achievable by using specific reagents like sodium sulfide or by carefully controlling stoichiometric conditions with catalytic hydrogenation.
- N-Alkylation: The introduction of the dimethylamino group can be achieved via reductive amination or by direct alkylation of an amino group with an appropriate methylating agent. Protecting other reactive groups (like a primary amine) may be necessary before this step to ensure selectivity.
- Purification and Characterization: After synthesis, the crude product must be purified, typically by recrystallization or column chromatography. The final structure and purity must be confirmed using analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. The melting point is also a crucial indicator of purity.^[5]

This conceptual outline highlights the causal logic in synthesizing complex aromatic compounds: each step is chosen to build the final structure while managing the directing effects of existing functional groups to ensure the correct isomer is produced.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-Amino-N,N-dimethyl-4-nitroaniline | 2069-71-8 [smolecule.com]
- 2. 3-Amino-N,N-dimethyl-4-nitroaniline - High purity | EN [georganics.sk]
- 3. chemwhat.com [chemwhat.com]
- 4. 3-Amino-N,N-dimethyl-4-nitroaniline | C8H11N3O2 | CID 2733451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.be [fishersci.be]
- 6. chemwhat.com [chemwhat.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [Physical and chemical properties of 3-Amino-N,N-dimethyl-4-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6592460#physical-and-chemical-properties-of-3-amino-n-n-dimethyl-4-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com